N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide
Description
The compound “N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide” is a structurally complex molecule featuring a tricyclic core with nitrogen and sulfur heteroatoms, a cyclohexenylethyl side chain, and a phenyl substituent. The molecule’s design combines lipophilic (cyclohexene, phenyl) and polar (amide, thia-aza rings) motifs, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c29-20(24-12-11-16-7-3-1-4-8-16)13-18-15-31-23-26-21-19(22(30)27(18)23)14-25-28(21)17-9-5-2-6-10-17/h2,5-7,9-10,14,18H,1,3-4,8,11-13,15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRMLKMWDMGLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide involves multiple steps. The initial step typically includes the formation of the cyclohexene ring through a cyclization reaction. Subsequent steps involve the introduction of the phenyl group and the thia-triazatricyclo framework through a series of substitution and condensation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Comparison with Analogous Tricyclic Derivatives
The target compound shares structural homology with tricyclic derivatives reported in the literature. Key analogs include:
Key Observations :
- The phenyl group at position 6 (target) mirrors the phenylsulfanyl substituent in CAS 1052538-09-6, suggesting shared π-π stacking interactions in target binding .
- The 10-thia-1,5,6,8-tetraaza core (target) differs from the 7-thia-9,11-diaza (CAS 733040-96-5) and 10-thia-12-aza (CAS 1052538-09-6) systems, altering electron distribution and hydrogen-bonding capacity .
Physicochemical Property Analysis
While solubility data for the target compound are unavailable, analogs provide insights:
- CAS 733040-96-5 exhibits moderate aqueous solubility (37.5 µg/mL at pH 7.4), likely due to its sulfanyl and amide groups . The target compound’s additional phenyl and cyclohexenylethyl moieties may reduce solubility unless counterbalanced by polar heteroatoms.
- Molecular weights of analogs range from 349.5 to 582.1, suggesting the target compound (estimated >500 Da) may face challenges in bioavailability under Lipinski’s Rule of Five.
Functional Group Impact on Bioactivity
- Sulfur Heteroatoms : The 10-thia group (target) and 7-thia (CAS 733040-96-5) could enhance metabolic stability or mediate disulfide bond interactions in enzymatic targets .
- Amide Linkages: Present in all compounds, these groups likely contribute to conformational rigidity and hydrogen-bond donor/acceptor capacity.
- Aromatic Substituents : The phenyl group (target) and phenylsulfanyl (CAS 1052538-09-6) may engage in hydrophobic or π-stacking interactions, critical for receptor binding .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, structure–activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the tetraazatricyclo core and subsequent modifications to introduce the cyclohexenyl and acetamide groups. The synthetic pathway may involve:
- Formation of Tetraazatricyclo Core : Utilizing cyclization reactions involving thiazoles and other heterocycles.
- Functionalization : Introducing the cyclohexenyl group through alkylation or substitution reactions.
- Final Acetamide Formation : Converting the intermediate to the final acetamide structure through acylation.
Biological Activity
The biological activity of this compound has been investigated through various assays focusing on antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity against a range of pathogens.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Pathogen |
|---|---|---|---|
| Compound 1 | 0.17 | 0.23 | E. coli |
| Compound 2 | 0.23 | 0.47 | E. cloacae |
| Compound 3 | 0.23 | 0.47 | S. Typhimurium |
Studies have shown that the presence of specific substituents on the thiazole ring can enhance antibacterial activity. For example, compounds with a phenolic group at position 2 and a dimethoxyphenyl group at position 4 demonstrated improved efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Preliminary studies suggest that similar compounds exhibit cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15.8 |
| MCF7 (breast) | 12.9 |
| A549 (lung) | 13.6 |
These findings indicate potential for further development as anticancer agents, particularly in targeting specific pathways involved in tumor growth .
Structure–Activity Relationships (SAR)
The SAR analysis reveals that modifications to the substituents can significantly impact biological activity:
- Substituent Effects : The introduction of electron-donating groups tends to enhance activity against specific targets.
- Core Structure Integrity : Maintaining the integrity of the tetraazatricyclo core is crucial for preserving biological efficacy.
- Hydrophobicity : Compounds with balanced hydrophobic and hydrophilic properties tend to exhibit better membrane permeability and bioavailability.
Case Studies
Several studies have documented the biological effects of compounds structurally related to this compound:
- Antimicrobial Study : A study evaluated a series of thiazole derivatives showing promising results against E. coli and S. aureus, suggesting that modifications similar to those in our compound could yield effective antimicrobial agents .
- Cytotoxicity Evaluation : Research on related tetraazatricyclo compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
